Acid Strength Differentiation — pKa of 2-Amino-4-nitrobenzenesulfonic Acid vs. 2-Amino-5-nitrobenzenesulfonic Acid
The predicted acid dissociation constant (pKa) of 2-amino-4-nitrobenzenesulfonic acid is -2.19±0.50, markedly lower than -1.01±0.36 for the 5-nitro isomer (2-amino-5-nitrobenzenesulfonic acid, CAS 96-75-3). The 4-nitro isomer is therefore a significantly stronger acid, with an approximate ΔpKa of -1.18 units, translating to roughly a 15‑fold difference in proton-donating ability .
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | -2.19 ± 0.50 (predicted) |
| Comparator Or Baseline | 2-Amino-5-nitrobenzenesulfonic acid: -1.01 ± 0.36 (predicted) |
| Quantified Difference | ΔpKa ≈ -1.18 (more acidic for target) |
| Conditions | Predicted values from ChemicalBook databases; experimental conditions not specified for the predictions. |
Why This Matters
Stronger acidity enhances solubility in alkaline aqueous media and governs protonation‑dependent reactivity during diazotization and azo coupling, directly affecting dye formation efficiency and color yield.
